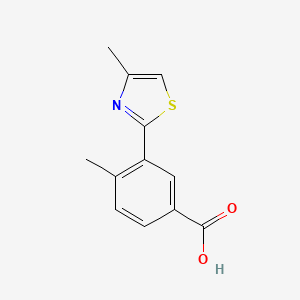
Fluoro(dioxo)-lambda~5~-iodane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dioxo)-lambda~5~-iodane is a unique organoiodine compound characterized by the presence of fluorine and two oxo groups attached to an iodine center. This compound is part of the broader class of hypervalent iodine compounds, which are known for their versatility and reactivity in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro(dioxo)-lambda~5~-iodane typically involves the oxidation of iodoarenes in the presence of fluorinating agents. . The reaction conditions often require a solvent such as acetonitrile and may be carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar fluorinating agents. The scalability of the reaction is facilitated by the relatively mild conditions required and the availability of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(dioxo)-lambda~5~-iodane undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in substitution reactions where the fluorine or oxo groups are replaced by other functional groups.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted iodoarenes.
Wissenschaftliche Forschungsanwendungen
Fluoro(dioxo)-lambda~5~-iodane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: This compound is used in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism by which Fluoro(dioxo)-lambda~5~-iodane exerts its effects involves the transfer of the fluorine atom or oxo groups to the substrate. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorodeoxyuridylate: A compound used in cancer treatment that acts as a suicide inhibitor of thymidylate synthase.
Fluorodeoxyglucose: A glucose analog used in positron emission tomography (PET) imaging.
Uniqueness
Fluoro(dioxo)-lambda~5~-iodane is unique due to its hypervalent iodine center, which imparts high reactivity and versatility in organic synthesis. Unlike other fluorinated compounds, it can participate in a wide range of reactions under mild conditions, making it a valuable reagent in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
28633-62-7 |
|---|---|
Molekularformel |
FIO2 |
Molekulargewicht |
177.902 g/mol |
InChI |
InChI=1S/FIO2/c1-2(3)4 |
InChI-Schlüssel |
FRYHXHDHQQGJSF-UHFFFAOYSA-N |
Kanonische SMILES |
O=I(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


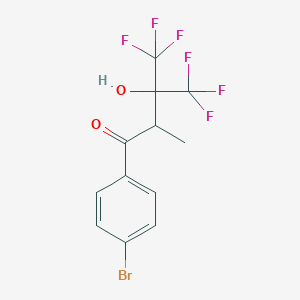
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
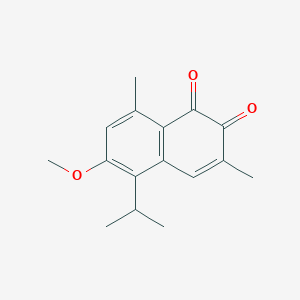
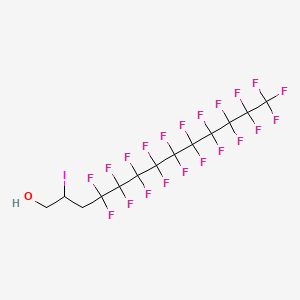
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
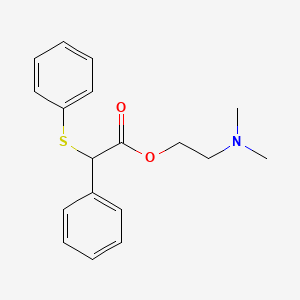

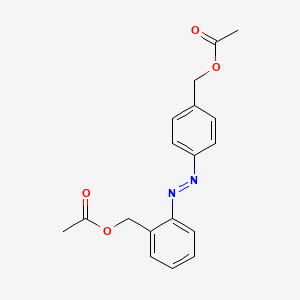

![2-{2-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677419.png)

